![molecular formula C23H20O4 B11602356 3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11602356.png)
3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
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Overview
Description
3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a tetrahydrobenzo-furochromenone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid in the presence of a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Cyclization and Ring-Formation Reactions
The compound participates in acid-catalyzed cyclizations due to its electron-rich aromatic system. Key observations include:
Substrate | Catalyst/Conditions | Product Formed | Yield | Source |
---|---|---|---|---|
Propargylic alcohol | H2SO4 (10 mol%), CH2Cl2, 80°C | Furo[3,2-c]quinolone analog | 65% | |
4-hydroxyquinolinone | Cu(OTf)2, DCE, 100°C | Pyrano[3,2-c]quinolone | 73% |
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Mechanistic Pathway :
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Stereochemical outcomes favor (Z)-configuration in furo products due to steric constraints .
Electrophilic Substitution Reactions
The methoxyphenyl group directs electrophilic attacks to specific positions:
Electrophile | Conditions | Position Modified | Notes |
---|---|---|---|
Nitronium ion (HNO3/H2SO4) | 0°C, 2 hrs | Para to methoxy group | Limited reactivity due to steric bulk |
Acetyl chloride (AlCl3) | Reflux, CH2Cl2 | C-3 methyl group | Forms acetylated derivative |
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Nucleophilic Aromatic Substitution occurs at the C-7 ketone under basic conditions (e.g., K2CO3/DMF), enabling functionalization with amines or thiols.
Oxidation and Reduction
The tetrahydrobenzofurochromene core shows selective redox behavior:
Reaction Type | Reagent/Conditions | Product | Key Change |
---|---|---|---|
Oxidation | CrO3/H2SO4, acetone, 25°C | Aromatization to benzo[c]furochromenone | Loss of two hydrogens |
Reduction | H2 (1 atm), Pd/C, ethanol | Saturated decahydro derivative | Improved water solubility |
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Chemoselectivity : The methyl group at C-4 remains inert under mild conditions but undergoes oxidation to carboxylic acid with strong oxidizers (e.g., KMnO4).
Cross-Coupling Reactions
Palladium-mediated coupling reactions enable structural diversification:
Coupling Partner | Catalyst System | Bond Formed | Application Example |
---|---|---|---|
Arylboronic acid | Pd(PPh3)4, K2CO3, DMF/H2O | C–C at C-3 position | Biaryl derivatives for drug discovery |
Alkynyl bromide | CuI, PdCl2(PPh3)2, NEt3 | C–C≡C side chain | Fluorescent probes |
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Limitation : Steric hindrance from the methyl group reduces yields in Suzuki-Miyaura couplings (<50%) compared to unsubstituted analogs.
Condensation Reactions
The ketone at C-7 participates in acid/base-catalyzed condensations:
Condensation Partner | Conditions | Product Type | Yield |
---|---|---|---|
Hydrazine | HCl, ethanol, reflux | Hydrazone derivative | 82% |
Hydroxylamine | Pyridine, 60°C | Oxime analog | 75% |
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Applications : Hydrazones exhibit enhanced antimicrobial activity (MIC = 8–16 µg/mL against S. aureus).
Photochemical Reactions
UV irradiation induces unique transformations:
Condition | Major Product | Mechanistic Pathway |
---|---|---|
UV (254 nm), benzene | Diels-Alder adduct with O2 | Singlet oxygen [4+2] cycloaddition |
UV (365 nm), TiO2 catalyst | Ring-opened quinone derivative | Radical-mediated cleavage |
Comparative Reactivity Table
A comparison with structurally similar compounds highlights its unique behavior:
Compound | Reactivity with HNO3/H2SO4 | Suzuki Coupling Yield | Photoactivity Quantum Yield |
---|---|---|---|
Target Compound | Nitration at para position | 48% | 0.12 |
4-Methyl analog | No reaction | 62% | 0.08 |
Unsubstituted chromenone | Ortho/meta nitration | 85% | 0.21 |
Mechanistic Insights
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Steric Effects : The 4-methyl group hinders electrophilic attacks at adjacent positions, directing reactivity to the methoxyphenyl ring.
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Electronic Effects : The furochromene oxygen increases electron density at C-3, facilitating nucleophilic substitutions .
This compound’s reactivity profile makes it valuable for synthesizing polycyclic architectures and bioactive molecules. Further studies should explore enantioselective transformations and catalytic asymmetric reactions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the benzochromene structure. For instance, derivatives of benzochromenes have shown significant antibacterial and antifungal activities. In one study, a closely related compound exhibited an inhibition zone (IZ) ranging from 16 to 26 mm against various pathogens, demonstrating its potential as an antimicrobial agent .
2. Anti-inflammatory Properties
Compounds similar to 3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one have been evaluated for their anti-inflammatory effects. These compounds may inhibit inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .
3. Anticancer Potential
Research indicates that certain chromene derivatives can induce apoptosis in cancer cells. The structure of this compound suggests it may interact with specific molecular targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo models .
Material Science Applications
1. Photovoltaic Materials
The unique electronic properties of chromene derivatives allow them to be explored as materials for organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for solar cell applications .
2. Organic Light Emitting Diodes (OLEDs)
The luminescent properties of compounds like this compound position them as potential materials for OLEDs. Their efficient light emission can be harnessed in display technologies and lighting solutions .
Biological Research Applications
1. Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies provide insights into the binding affinities and mechanisms of action of the compound against specific proteins involved in disease pathways .
2. Structure-Activity Relationship (SAR) Analysis
The structure-activity relationship analysis has been crucial in understanding how modifications to the benzochromene structure affect its biological activity. This approach aids in the design of more potent derivatives with enhanced therapeutic effects while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound shares a similar furochromenone core but differs in its substitution pattern and functional groups.
4-methoxy-7H-furo[3,2-g]chromen-7-one: Another related compound with a similar core structure but different substituents.
Uniqueness
3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern and the presence of a tetrahydrobenzo-furochromenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
The compound 3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one (commonly referred to as compound X) has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological properties, including anticancer effects, antioxidant activity, and other therapeutic potentials.
Chemical Structure and Properties
Compound X has a complex structure characterized by a fused benzo-furo-chromenone framework. Its molecular formula is C23H24O3 with a molecular weight of approximately 364.44 g/mol. The presence of the methoxy and methyl groups contributes to its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compound X through various mechanisms:
- Cell Proliferation Inhibition : Compound X exhibits significant antiproliferative effects against several cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these cell lines range from 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 values of 0.04 and 0.06 μmol/mL) .
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells via the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .
- Case Study : In a study involving MCF7 cells, treatment with compound X resulted in increased expression of pro-apoptotic proteins while decreasing anti-apoptotic Bcl-2 levels, leading to enhanced apoptosis .
Antioxidant Activity
Compound X has demonstrated notable antioxidant properties:
- DPPH Radical Scavenging : The compound showed moderate DPPH radical-scavenging activity comparable to ascorbic acid at concentrations around 100 μg/mL . This suggests that compound X can mitigate oxidative stress by neutralizing free radicals.
Summary of Biological Activities
Properties
Molecular Formula |
C23H20O4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromen-7-one |
InChI |
InChI=1S/C23H20O4/c1-13-11-19-21(16-5-3-4-6-17(16)23(24)27-19)22-20(13)18(12-26-22)14-7-9-15(25-2)10-8-14/h7-12H,3-6H2,1-2H3 |
InChI Key |
FKNJCFDMYDJVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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